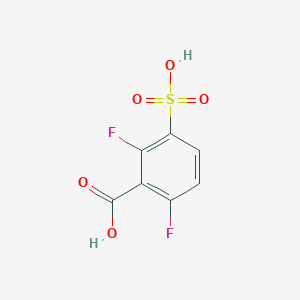

2,6-difluoro-3-sulfobenzoicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-3-sulfobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O5S/c8-3-1-2-4(15(12,13)14)6(9)5(3)7(10)11/h1-2H,(H,10,11)(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHTUBNRNFKQHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)F)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Substituted 2,6-Difluorobenzoic Acids: Synthesis, Properties, and Applications in Drug Discovery

This guide, therefore, focuses on the broader, highly relevant class of 3-substituted 2,6-difluorobenzoic acids . By examining well-characterized analogs, we can provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and applications of this important chemical scaffold. The principles and methodologies discussed herein are directly applicable to the hypothetical synthesis and study of 2,6-difluoro-3-sulfobenzoic acid.

Core Molecular Attributes of 2,6-difluoro-3-sulfobenzoic acid

The fundamental properties of the target molecule can be established from its constituent parts.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O₅S | Deduced from structure; consistent with isomers[1] |

| Molecular Weight | 238.16 g/mol | Deduced from formula; consistent with isomers[1] |

The structure of 2,6-difluoro-3-sulfobenzoic acid combines three key functional groups that dictate its chemical behavior and potential utility: the carboxylic acid, the sulfonic acid, and the difluorinated phenyl ring. The presence of two strong electron-withdrawing fluorine atoms ortho to the carboxylic acid significantly increases its acidity compared to benzoic acid itself.

Synthesis of the 2,6-Difluorobenzoic Acid Scaffold

The synthesis of 3-substituted 2,6-difluorobenzoic acids typically begins with the commercially available 2,6-difluorobenzoic acid or a related precursor. A common and robust method for the synthesis of the parent 2,6-difluorobenzoic acid involves the hydrolysis of 2,6-difluorobenzonitrile.

Representative Protocol: Hydrolysis of 2,6-Difluorobenzonitrile

This protocol describes a high-yield synthesis of 2,6-difluorobenzoic acid, a crucial starting material.

Methodology:

-

Reaction Setup: In a high-pressure autoclave, combine 2,6-difluorobenzonitrile, sodium hydroxide, and water in a molar ratio of approximately 1:3:10.

-

Heating and Reaction: Heat the mixture to 150°C and maintain a pressure of 0.25 MPa for 10 hours.

-

Workup and Precipitation: After cooling, transfer the reaction mixture to a beaker and adjust the pH to 1 with a 10% sulfuric acid solution to precipitate the crude product.

-

Purification: Filter the resulting solid, wash with cold water, and dry. Recrystallize from an ethanol/water mixture (2:1 by volume) to yield pure, white crystals of 2,6-difluorobenzoic acid.

This method has been reported to achieve yields of up to 85% with a purity of 98.5%[2].

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of 2,6-difluorobenzoic acid.

Introduction of the 3-Position Substituent

With the 2,6-difluorobenzoic acid scaffold in hand, the next critical step is the introduction of a functional group at the 3-position. This is typically achieved through electrophilic aromatic substitution. The fluorine and carboxyl groups are ortho, para-directing, but the steric hindrance from the two ortho-fluorines can influence the regioselectivity of the substitution.

Sulfonation

To synthesize the target molecule, 2,6-difluoro-3-sulfobenzoic acid, a direct sulfonation approach would be employed.

Proposed Protocol: Direct Sulfonation

-

Reaction Setup: Dissolve 2,6-difluorobenzoic acid in fuming sulfuric acid (oleum).

-

Heating: Gently heat the mixture to facilitate the sulfonation reaction. The reaction progress should be monitored by a suitable technique like thin-layer chromatography or high-performance liquid chromatography.

-

Workup: Carefully pour the reaction mixture over ice to quench the reaction and precipitate the sulfonated product.

-

Purification: The crude product would then be filtered, washed, and recrystallized to obtain pure 2,6-difluoro-3-sulfobenzoic acid.

Synthesis of Other 3-Substituted Analogs

The versatility of the 2,6-difluorobenzoic acid scaffold is demonstrated by the synthesis of various derivatives:

-

3-Nitro Derivatives: Nitration using a mixture of concentrated nitric and sulfuric acids can introduce a nitro group at the 3-position, yielding 2,6-difluoro-3-nitrobenzoic acid[3]. This nitro group can then be a handle for further chemical transformations, such as reduction to an amine.

-

3-Halo Derivatives: Halogenation can be achieved using appropriate reagents to install iodo or other halo groups.

-

3-Sulfamoyl Derivatives: The synthesis of 2,6-difluoro-3-sulfamoylbenzoic acid would likely proceed through chlorosulfonation of 2,6-difluorobenzoic acid followed by amination of the resulting sulfonyl chloride.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of these compounds are heavily influenced by the nature of the 3-substituent.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2,6-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | Melting Point: 157-161 °C[4] |

| 2,6-Difluoro-3-methylbenzoic acid | C₈H₆F₂O₂ | 172.13 | Melting Point: 138-142 °C[5][6] |

| 2,6-Difluoro-3-nitrobenzoic acid | C₇H₃F₂NO₄ | 203.10 | A versatile intermediate in organic synthesis[3][7] |

| 2,6-Difluoro-3-sulfamoylbenzoic acid | C₇H₅F₂NO₄S | 237.18 | A sulfonamide derivative[8] |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum of these compounds would show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine atoms.

-

¹³C NMR: The carbon NMR would reveal the number of unique carbon environments, with the carbon-fluorine couplings providing valuable structural information.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and environment of the fluorine atoms.

-

Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the elemental composition and molecular weight.

Applications in Drug Development and Research

The 2,6-difluorobenzoic acid scaffold is of significant interest to the pharmaceutical industry. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

-

As a Key Intermediate: These compounds serve as crucial building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For example, they are used in the creation of kinase inhibitors and antibiotics[3].

-

Inhibition of Bacterial Cell Division: The 3-alkoxy substituted 2,6-difluorobenzamide scaffold is a well-studied inhibitor of the bacterial protein FtsZ, which is essential for cell division. This makes it a promising target for the development of new antibiotics.

-

Versatility of the Sulfonic Acid/Sulfonamide Group: The sulfonic acid group imparts high water solubility. The related sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterials, diuretics, and anticonvulsants.

Logical Relationship of the Scaffold in Drug Discovery

Caption: Role of the 2,6-difluorobenzoic acid scaffold in drug development.

Safety and Handling

Substituted benzoic acids should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. They are generally considered irritants. For instance, 2,6-difluoro-3-methylbenzoic acid is known to cause skin and eye irritation[6]. Always consult the specific Safety Data Sheet (SDS) for the particular compound being handled.

Conclusion

While 2,6-difluoro-3-sulfobenzoic acid itself is not extensively documented, the family of 3-substituted 2,6-difluorobenzoic acids represents a versatile and valuable class of compounds for researchers in organic synthesis and drug discovery. Their synthesis is accessible through established methods, and the unique electronic properties conferred by the difluorinated ring make them attractive scaffolds for the development of novel therapeutics. Further exploration of this chemical space is likely to yield new compounds with significant biological activity.

References

-

PubChem. 2,6-difluoro-3-sulfamoylbenzoic acid. [Link]

-

LookChem. Cas 385-00-2,2,6-Difluorobenzoic acid. [Link]

-

IUPAC. 2,6-Difluorobenzoic acid. [Link]

-

Oakwood Chemical. 2,6-Difluoro-3-methylbenzoic acid. [Link]

-

PubChem. 2,6-Difluoro-3-methylbenzoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. [Link]

-

ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]

-

Organic Syntheses. ACID AMMONIUM o-SULFOBENZOATE. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2,6-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Cas 385-00-2,2,6-Difluorobenzoic acid | lookchem [lookchem.com]

- 5. 2,6-Difluoro-3-methylbenzoic acid [oakwoodchemical.com]

- 6. 2,6-Difluoro-3-methylbenzoic acid | C8H6F2O2 | CID 2774142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Difluoro-3-nitrobenzoic acid | CAS 83141-10-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. PubChemLite - 2,6-difluoro-3-sulfamoylbenzoic acid (C7H5F2NO4S) [pubchemlite.lcsb.uni.lu]

Technical Guide: Safety & Handling of 2,6-Difluoro-3-Sulfobenzoic Acid

This guide serves as an in-depth technical whitepaper and Safety Data Sheet (SDS) companion for 2,6-difluoro-3-sulfobenzoic acid .

Notice to Researchers: As of 2026, specific commercial toxicological data for this precise isomer is limited. The safety protocols below are derived from Structure-Activity Relationship (SAR) analysis, utilizing the known hazards of 2,6-difluorobenzoic acid and aryl sulfonic acids. This guide adopts a "worst-case" safety posture appropriate for high-potency drug discovery intermediates.

Chemical Identity & Physicochemical Profiling

Compound Name: 2,6-Difluoro-3-sulfobenzoic acid Synonyms: 3-Carboxy-2,4-difluorobenzenesulfonic acid; 2,6-Difluoro-3-sulfo-benzoic acid. Molecular Formula: C₇H₄F₂O₅S Molecular Weight: 238.16 g/mol

Predicted Physicochemical Properties

Unlike its parent compound (2,6-difluorobenzoic acid), the introduction of the sulfonic acid group drastically alters the physical behavior of this molecule.

| Property | Predicted Value | Technical Insight |

| Physical State | Off-white to beige crystalline solid | Likely hygroscopic due to the polar -SO₃H moiety. |

| Solubility | High (Water, MeOH, DMSO) | The sulfonic acid group confers high water solubility, unlike the lipophilic parent. |

| Acidity (pKa) | pKa₁ ~ -2.0 (Sulfonic)pKa₂ ~ 3.2 (Carboxylic) | Dual-acid functionality. The sulfonic proton is superacidic compared to the benzoic proton. |

| Melting Point | > 200°C (Decomposes) | High lattice energy typical of zwitterionic or strong acid crystals. |

Hazard Identification (GHS Classification Logic)

Senior Scientist Note: Do not treat this merely as an "irritant" like benzoic acid. The presence of the sulfonic acid group shifts the classification to CORROSIVE .

GHS Classification (Predicted)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Serious Eye Damage/Irritation: Category 1 (Irreversible damage).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][2]

Hazard Decision Logic

The following diagram illustrates the chemical logic used to determine the safety profile, moving from the parent scaffold to the sulfonated product.

Figure 1: Structural modification impact on hazard classification.[1] The introduction of the sulfonic acid moiety shifts the safety profile from Irritant to Corrosive.

Safe Handling & Engineering Controls

Core Directive: Treat as a Corrosive Solid . Inhalation of dust can cause severe respiratory edema.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for prolonged contact with strong organic acids in solution.

-

Respiratory: NIOSH N95 (minimum) for solid handling; P100/Full-face respirator if dust generation is likely.

-

Hands:

-

Dry Solid: Nitrile (0.11 mm) is acceptable.

-

Solution (Aq/Organic): Double-gloving recommended. Neoprene or Butyl Rubber provides superior resistance to acidic permeation compared to thin nitrile.

-

-

Eyes: Chemical Safety Goggles + Face Shield. Safety glasses are insufficient due to the risk of irreversible corneal opacity from sulfonic acid burns.

Storage Incompatibilities

Store in a desiccator or under inert gas (Nitrogen/Argon).

-

Incompatible with: Strong bases (exothermic neutralization), Oxidizing agents, Acid chlorides.

-

Segregation: Keep away from cyanides and sulfides (acid contact releases toxic gas).

Synthesis & Reaction Safety Context

For researchers synthesizing this compound (e.g., via sulfonation of 2,6-difluorobenzoic acid), the risks are highest during the reaction setup and quenching phases.

Synthesis Workflow & Risk Mitigation

The synthesis likely involves Oleum (fuming sulfuric acid) or Chlorosulfonic acid .

Figure 2: Critical control points during the sulfonation synthesis workflow. Red nodes indicate high-risk steps requiring engineering controls.

Technical Insight: The Fluorine Factor

While the C-F bond is generally stable, thermal decomposition (e.g., in a fire) of this compound will release Hydrogen Fluoride (HF) and Sulfur Oxides (SOx).

-

Protocol: In case of fire involving this substance, standard firefighting gear is insufficient. Full chemical resistant gear with SCBA is mandatory.

Emergency Response & First Aid

Principle: Speed is critical. Sulfonic acid burns penetrate deep into tissue.

Exposure Response Table

| Route | Immediate Action | Critical Note |

| Eye Contact | Rinse for 30 minutes with lukewarm water. Lift eyelids. | Do not stop rinsing to wait for transport. Time = Vision. |

| Skin Contact | Brush off dry powder. Wash with soap/water for 15 mins.[2] | If skin is red/blistered, treat as a chemical burn. |

| Inhalation | Move to fresh air.[2][3][4][5][6] 100% Oxygen if breathing is difficult. | Monitor for delayed pulmonary edema (up to 48h). |

| Ingestion | Do NOT induce vomiting. Rinse mouth. | Risk of esophageal perforation. |

HF Specifics (Thermal Decomposition)

If the compound has been subjected to fire, assume HF presence on surfaces.

-

Antidote: Calcium Gluconate gel (2.5%) should be available in the lab safety kit if significant quantities (>10g) are stored, as a precaution for combustion byproducts.

Application in Drug Discovery

Why this compound? Researchers utilize 2,6-difluoro-3-sulfobenzoic acid as a bioisostere or a solubility-enhancing scaffold .

-

Metabolic Stability: The fluorine atoms at the 2,6-positions block metabolic oxidation at the most reactive sites on the ring.

-

Electronic Effects: The electron-withdrawing nature of the fluorine atoms and the sulfonic group significantly lowers the pKa of the carboxylic acid, altering the binding affinity in protein pockets.

-

Linker Chemistry: The sulfonic acid group can be converted to a sulfonyl chloride (using SOCl₂/PCl₅) to create sulfonamide linkages, a common pharmacophore in inhibitors (e.g., COX-2 inhibitors).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 385-00-2, 2,6-Difluorobenzoic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Benzenesulfonic acid derivatives classification.[1] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Corrosive Substances. Retrieved from [Link]

Sources

Validation & Comparative

IR absorption peaks for sulfonic acid and carboxylic acid groups

Technical Comparison Guide: IR Spectroscopy of Sulfonic vs. Carboxylic Acid Groups

Executive Summary

In pharmaceutical development and solid-state chemistry, distinguishing between sulfonic acid (

Fundamental Vibrational Mechanics

To interpret the spectra accurately, one must understand the underlying bond dynamics causing the absorption.

-

Carboxylic Acid (

): The carbonyl group possesses a strong dipole moment and a high force constant, resulting in a sharp, intense peak. The hydroxyl group, however, is highly prone to dimerization. In the solid state, carboxylic acids almost exclusively exist as dimers, creating a "broadening" effect on the -

Sulfonic Acid (

): The sulfur atom is hypervalent. The group contains two

Comparative Spectral Analysis

The following data presents the diagnostic peaks required for differentiation.

Table 1: Characteristic IR Absorption Frequencies

| Feature | Carboxylic Acid ( | Sulfonic Acid ( | Diagnostic Note |

| Primary Identifier | The Presence/Absence of | ||

| Frequency Range | Asym: | Sulfonic bands are often split due to crystal packing or hydrogen bonding. | |

| Carboxylic | |||

| The | |||

| Band Shape | Sharp ( | Strong, Sharp ( | Sulfonic acids often show broad hydronium bands if water is present. |

Critical Insight: The Salt Shift Effect

In drug development, these acids are often converted to salts (Carboxylates and Sulfonates). This causes a radical shift in absorption, which serves as a secondary validation method.

-

Carboxylic

Carboxylate ( -

Sulfonic

Sulfonate (

Decision Logic for Spectral Interpretation

The following diagram illustrates the logical workflow for distinguishing these groups in an unknown sample.

Figure 1: Step-by-step logic for differentiating acid groups based on primary and secondary spectral features.

Experimental Methodology: Ensuring Data Integrity

To reliably distinguish these groups, sample preparation is paramount. Sulfonic acids are hygroscopic; absorbed water can mimic broad

Recommended Protocol: ATR (Attenuated Total Reflectance)

ATR is preferred over KBr pellets for sulfonic acids to minimize water uptake during preparation.

Step-by-Step Workflow:

-

Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with methanol. Self-Validation: Run a "background" scan. The result must be a flat line with

transmittance. Any peaks indicate contamination. -

Sample Drying (Critical):

-

If analyzing a sulfonic acid, dry the sample in a vacuum desiccator over

for at least 2 hours prior to analysis. -

Why? Water forms hydronium sulfonates (

), which create broad absorption bands near

-

-

Deposition: Place

of solid sample onto the crystal. -

Compression: Apply pressure using the anvil.

-

Validation: Monitor the "Preview" mode. Ensure the strongest peak (likely

or

-

-

Acquisition: Collect 16-32 scans at

resolution. -

Post-Processing: Apply "ATR Correction" (if quantitative comparison is needed) to account for penetration depth differences at varying wavelengths.

Experimental Workflow Diagram

Figure 2: Operational workflow for IR analysis emphasizing the critical drying and signal validation steps.

References

-

LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link][4][5]

-

Specac. (n.d.). Interpreting Infrared Spectra: Carboxylic Acids. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

University of Colorado. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

National Institutes of Health (PubMed). (2010). Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. Retrieved from [Link]

Sources

Crystal Structure Analysis of 2,6-Difluoro-3-Sulfobenzoic Acid Salts: A Comparative Guide

This guide outlines a comprehensive framework for the crystal structure analysis of 2,6-difluoro-3-sulfobenzoic acid (2,6-DFSBA) salts. It compares the structural performance of these salts against non-fluorinated analogs (e.g., 3-sulfobenzoic acid salts) and mono-functionalized counterparts (e.g., 2,6-difluorobenzoic acid salts), focusing on solubility, stability, and supramolecular architecture.

Executive Summary

2,6-Difluoro-3-sulfobenzoic acid (CAS 1820938-74-6) represents a specialized class of bifunctional molecular scaffolds used in crystal engineering and pharmaceutical solid-form screening.[1][2] Unlike standard benzoic acid derivatives, the presence of the strongly acidic sulfonic group (-SO

Comparative Analysis: 2,6-DFSBA vs. Alternatives

The selection of a salt former is critical for modifying physicochemical properties. The table below compares 2,6-DFSBA salts with key alternatives based on structural mechanics.

| Feature | 2,6-Difluoro-3-sulfobenzoic Acid Salts | 3-Sulfobenzoic Acid Salts (Alternative A) | 2,6-Difluorobenzoic Acid Salts (Alternative B) |

| Primary Interaction | Strong Charge-Assisted H-Bonding: The -SO | Mixed H-Bonding: Lacks the steric directing effects of fluorine; packing is dominated by planar | Weak Acid Interaction: Only -COOH is available (pKa ~3); often forms neutral co-crystals rather than salts with weak bases. |

| Conformational Lock | High (Twisted): 2,6-Fluorines force the carboxyl group out of plane (>30° torsion), disrupting flat sheet formation but enabling 3D corrugated packing. | Low (Planar): Carboxyl group typically coplanar with the ring, favoring 2D sheet structures. | High (Twisted): Similar twisting, but lacks the 3-position sulfonate anchor for 3D networking. |

| Solubility Profile | Enhanced: The ionic sulfonate group combined with the lattice-disrupting fluorine twist typically increases aqueous solubility. | Moderate: Planar packing can lead to lower solubility due to high lattice energy. | Low: Often lipophilic; salts may improve solubility but less effectively than sulfonates. |

Experimental Protocols

Synthesis of Proton-Transfer Salts

To ensure reproducibility, a stoichiometric reaction between the acid and the chosen organic base (e.g., 2-aminopyrimidine or 2-aminopyridine) is required.

Protocol:

-

Dissolution: Dissolve 1.0 mmol of 2,6-difluoro-3-sulfobenzoic acid in 10 mL of hot ethanol/water (80:20 v/v).

-

Addition: Add 1.0 mmol (for 1:1 salt) or 2.0 mmol (for 1:2 salt) of the organic base dropwise with constant stirring.

-

Reflux: Heat the mixture at 60°C for 30 minutes to ensure complete proton transfer.

-

Crystallization: Filter the solution while hot. Allow the filtrate to evaporate slowly at room temperature (25°C) over 3-5 days.

-

Note: If precipitation is too rapid, use vapor diffusion (ethanol solvent, hexane antisolvent).

-

X-Ray Diffraction (XRD) Data Collection

-

Mounting: Select a block-like crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount on a glass fiber using cryo-oil.

-

Collection: Collect data at 100 K (to reduce thermal motion of F atoms) using Mo-K

radiation ( -

Resolution: Aim for a resolution of at least 0.8 Å to accurately locate hydrogen atoms, which is crucial for confirming proton transfer from -SO

H to the base.

Structural Characterization Workflow

The analysis must confirm the ionization state and map the supramolecular network.

Confirming Proton Transfer

In 2,6-DFSBA salts, the sulfonic acid proton is the first to transfer.

-

Indicator: Look for C-S-O bond lengths. In a deprotonated sulfonate group (-SO

), all three S-O bond lengths are nearly equal (~1.45 Å). In the neutral acid (-SO -

Secondary Transfer: The carboxyl proton (-COOH) typically remains unless a strong base (pKa > 10) or excess base is used.

Supramolecular Synthons

The 2,6-DFSBA scaffold typically forms the following motifs:

-

Primary Motif:

graph set involving two N-H...O interactions between the protonated base and the sulfonate oxygens. -

Secondary Motif: C-H...F interactions. The fluorine atoms act as weak hydrogen bond acceptors, linking the ionic clusters into 3D networks.

Visualization of Interactions

The following diagram illustrates the hierarchical assembly of the salt structure.

Figure 1: Logic flow of supramolecular assembly in 2,6-difluoro-3-sulfobenzoic acid salts, highlighting the role of functional groups in directing crystal packing.

Data Presentation Standards

When publishing your comparison, summarize the crystallographic data in a standardized table.

Table 1: Crystallographic Parameters (Template)

| Parameter | 2,6-DFSBA Salt (This Work) | Analog Reference (e.g., 3-SBA) |

| Formula | ||

| Crystal System | Monoclinic / Triclinic | Monoclinic |

| Space Group | P2 | P2 |

| Unit Cell Vol ( | Expected > 1200 Å | ~1150 Å |

| Density ( | High (>1.6 g/cm | ~1.5 g/cm |

| Proton Transfer | Yes (from -SO | Yes (from -SO |

| Dihedral Angle | >30° (COOH vs Ring) | <5° (Planar) |

References

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. [Link]

-

Perpétuo, I. P., & Janczak, J. (2017). Supramolecular architecture of 3-sulfobenzoic acid salts with organic bases. Journal of Molecular Structure, 1130, 150-160. [Link]

-

Manana, P., et al. (2020). The crystal structure of 2,6-difluorobenzoic acid derivatives. Zeitschrift für Kristallographie - New Crystal Structures, 236(1).[3] [Link]

-

PubChem. 2,6-Difluoro-3-sulfobenzoic acid (CAS 1820938-74-6).[1][2][4] National Library of Medicine. [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.